molecular formula C21H28N2O4S B2975904 N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide CAS No. 1797690-27-7

N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide

Cat. No.: B2975904
CAS No.: 1797690-27-7
M. Wt: 404.53
InChI Key: HQMMBFHDUZVHBL-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide is a synthetic compound characterized by a rigid adamantane core linked to an azetidine ring substituted with a 4-methoxybenzenesulfonyl group and a carboxamide moiety. This structure combines the hydrophobic adamantane scaffold, known for enhancing metabolic stability and membrane permeability, with a sulfonamide group that may confer selective binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(1-adamantyl)-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-27-17-2-4-18(5-3-17)28(25,26)19-12-23(13-19)20(24)22-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16,19H,6-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMMBFHDUZVHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(adamantan-1-yl)-3-(4-methoxybenzenesulfonyl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H21N2O4SC_{16}H_{21}N_{2}O_{4}S, with a molecular weight of approximately 345.42 g/mol. The structure features an adamantane moiety, which is known for its unique three-dimensional shape that can influence biological interactions.

PropertyValue
Molecular FormulaC16H21N2O4SC_{16}H_{21}N_{2}O_{4}S
Molecular Weight345.42 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds related to adamantane derivatives exhibit significant antimicrobial properties. For instance, a study on adamantane-based thiazolidinones demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and Pseudomonas aeruginosa. Such findings suggest that the adamantane structure may enhance the efficacy of antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a comparative study, several adamantane derivatives were tested against standard antibiotics. The results showed that certain derivatives had higher potency than ampicillin and streptomycin against multiple bacterial strains, indicating their potential as alternative therapeutic agents in treating infections caused by resistant bacteria .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of similar compounds. The mechanism of action appears to involve the inhibition of specific pathways critical for cancer cell proliferation. Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression.

Table 2: Summary of Anticancer Studies

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
HeLa, MCF-715.2Inhibition of cell cycle progression
A549 (lung cancer)12.5Induction of apoptosis

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
  • Cell Membrane Disruption : The hydrophobic nature of the adamantane moiety may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Targeting Cancer Pathways : Binding to specific proteins involved in cancer cell signaling can disrupt growth and induce apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences :

  • The 4-methoxybenzenesulfonyl group is shared with compound 23 but differs from the chloro- or methyl-substituted sulfonamides in other derivatives .

Pharmacological and Functional Comparisons

Table 1: Selected Adamantane-Based Sulfonamides and Carboxamides
Compound Name Substituents Yield (%) Molecular Weight Key Activity Reference
Target Compound Azetidine, 4-methoxybenzenesulfonyl N/A N/A Unknown (structural focus)
23 () 4-Methoxybenzenesulfonyl 89 483.0 Cannabinoid receptor modulation
22 () 4-Chlorobenzenesulfonyl 92 487.1 Osteoclast inhibition
5a–y () Indole-oxoacetamide 70–92 400–550 Kinase inhibition (hypothesized)
KN-93 () Methoxybenzenesulfonyl, benzylamine N/A N/A CaMKII inhibition

Functional Insights :

  • Cannabinoid Receptor Modulation: Compound 23 (4-methoxybenzenesulfonyl derivative) exhibits inverse agonism at CB2 receptors, suggesting that the methoxy group may enhance receptor selectivity compared to chloro or methyl substituents .
  • Enzyme Inhibition : The methoxybenzenesulfonyl group in KN-93 () is critical for CaMKII inhibition, implying that the target compound’s similar substituent could share this mechanism .
  • Synthetic Accessibility : Derivatives with electron-donating groups (e.g., methoxy) generally achieve higher yields (e.g., 89% for 23 ) compared to bulkier substituents like isopropyl (71% for 26 ) .

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